N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(2,3)13-8-10-14(11-9-13)18-22(19,20)16-7-5-6-15(12-16)21-4/h5-12,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMXWNAHEUHOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide typically involves the sulfonation of 3-methoxybenzene followed by the introduction of the N-(4-tert-butylphenyl) group. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-tert-butylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of N-(4-tert-butylphenyl)-3-methoxybenzene-1-amine.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Targeting Protein Interactions
Recent studies have highlighted the potential of N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide as a modulator of protein-protein interactions. For instance, it has been investigated as a S100A2–p53 protein interaction inhibitor, showing promise in inhibiting growth in pancreatic cancer cell lines such as MiaPaCa2 and BxPC3. Modifications to its structure have been shown to enhance cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Inhibition of Carbonic Anhydrases
Sulfonamides, including this compound, have been explored for their inhibitory effects on carbonic anhydrases (CAs), which are important targets in the treatment of conditions like glaucoma and cancer. Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibition against different isoforms of CAs, suggesting a structure-activity relationship that can be exploited for drug design .
Synthetic Applications
Functionalization Strategies
The compound has been utilized in innovative synthetic methodologies involving site-selective functionalization. Techniques such as photoredox and hydrogen atom transfer catalysis have been employed to modify the sulfonamide scaffold, enabling the synthesis of complex molecules with high regioselectivity. This versatility allows for the development of new drug candidates through late-stage functionalization processes .
Biological Evaluation
Antiproliferative Activity
Research into the antiproliferative properties of sulfonamide derivatives has shown that certain modifications can lead to significant activity against various cancer cell lines. For example, derivatives designed from this compound have exhibited moderate to strong inhibitory effects on cell proliferation, with some compounds disrupting microtubule formation and arresting the cell cycle at critical phases .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The tert-butyl group in the target compound likely enhances lipophilicity compared to smaller groups like methoxy (-OCH₃) or cyano (-CN). This could improve pharmacokinetic properties such as metabolic stability .
- Synthetic Flexibility : The general synthesis route (e.g., Grignard reagent coupling in ) is adaptable to introduce diverse para-substituents, enabling systematic structure-activity relationship (SAR) studies.
Crystallographic and Conformational Insights
- N-(4-Methoxyphenyl)benzenesulfonamide (from ): The crystal structure reveals a planar sulfonamide group with intermolecular hydrogen bonding, stabilizing the lattice. The methoxy group participates in weak C–H···O interactions.
- Hypothesized Behavior of the tert-butyl Derivative : The bulky tert-butyl group may disrupt crystal packing, reducing crystallinity compared to smaller analogs. This could impact solubility and formulation strategies.
Biological Activity
N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a methoxy-substituted benzene ring, with a tert-butyl group enhancing its lipophilicity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have explored the anticancer properties of sulfonamide derivatives, including this compound. The compound's mechanism of action primarily involves inhibition of tubulin polymerization, which is critical for cancer cell division.
Case Studies and Findings
- Inhibition of Tubulin Polymerization :
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro assays indicated that sulfonamide derivatives possess varying degrees of cytotoxicity against multiple cancer cell lines, including HT-29 (colon), MCF-7 (breast), and HepG-2 (liver). Notably, some derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
The sulfonamide class is traditionally known for its antimicrobial properties. This compound may exhibit similar effects against various pathogens.
Antimicrobial Efficacy
- Broad-Spectrum Activity :
- Comparative Studies :
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.
| Property | Value |
|---|---|
| Solubility | Moderate |
| Permeability | High |
| Metabolic Stability | Moderate |
| Half-life | TBD |
Note: TBD indicates that specific data are yet to be determined or reported in available literature.
Q & A
Q. What are the established synthetic routes for N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves sulfonylation of 3-methoxybenzenesulfonyl chloride with 4-tert-butylaniline under basic conditions (e.g., pyridine or triethylamine). Key factors include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis of the sulfonyl chloride .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity and solubility .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to aniline ensures complete conversion, with excess base to neutralize HCl byproducts .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product. Yield optimization requires careful monitoring of reaction progress (TLC or HPLC) .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., tert-butyl singlet at ~1.3 ppm, methoxy group at ~3.8 ppm) and carbon backbone .
- X-ray crystallography : Single-crystal diffraction resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups). SHELX software is commonly used for refinement .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can synthesis be optimized to enhance regioselectivity and purity for N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide?
- Methodological Answer :
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution patterns during intermediate synthesis .
- Catalytic systems : Palladium catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in multi-step routes, reducing byproducts .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield and purity by minimizing thermal degradation .
Advanced purification techniques, such as preparative HPLC with chiral columns, may resolve enantiomeric impurities if present .
Q. What mechanisms underlie the biological activity of this sulfonamide, and how are they experimentally validated?
- Methodological Answer : Hypothesized mechanisms (e.g., enzyme inhibition) are tested via:
- Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding modes, which are validated by mutagenesis studies of active-site residues .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptotic markers (flow cytometry) to link structural features (e.g., sulfonamide group) to activity .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Cross-validation : Compare NMR-derived torsion angles with X-ray data to identify discrepancies (e.g., dynamic vs. static crystal packing effects) .
- DFT calculations : Simulate NMR chemical shifts using density functional theory to reconcile experimental and theoretical values .
- Variable-temperature NMR : Probe conformational flexibility in solution that may differ from solid-state structures .
Q. What computational strategies model the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over nanosecond timescales (GROMACS, AMBER) to assess stability and hydration effects .
- QSAR models : Relate substituent effects (e.g., tert-butyl hydrophobicity) to activity using regression analysis and descriptor libraries (DRAGON, MOE) .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methoxy to ethoxy substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
